molecular formula C14H20NO6P B14288512 Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester CAS No. 120367-99-9

Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester

Cat. No.: B14288512
CAS No.: 120367-99-9
M. Wt: 329.28 g/mol
InChI Key: JEEMGNFXQSSDIK-UHFFFAOYSA-N
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Description

Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a benzoylamino group, a diethoxyphosphinyl group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester typically involves the esterification of acetic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{H}_2\text{O} RCOOH+R’OH→RCOOR’+H2​O

In this case, the carboxylic acid (acetic acid) reacts with an alcohol (methyl alcohol) to form the ester. The catalyst used is usually concentrated sulfuric acid .

Industrial Production Methods

On an industrial scale, esters are often produced using similar methods but with optimized conditions to increase yield and efficiency. The use of acid chlorides or acid anhydrides in the presence of a base can also be employed to produce esters .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid catalyst and excess water.

    Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Utilizes reducing agents such as LiAlH4.

Major Products

Mechanism of Action

The mechanism of action of acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological molecules. The benzoylamino group may interact with proteins or enzymes, while the diethoxyphosphinyl group can participate in phosphorylation reactions .

Properties

CAS No.

120367-99-9

Molecular Formula

C14H20NO6P

Molecular Weight

329.28 g/mol

IUPAC Name

methyl 2-benzamido-2-diethoxyphosphorylacetate

InChI

InChI=1S/C14H20NO6P/c1-4-20-22(18,21-5-2)13(14(17)19-3)15-12(16)11-9-7-6-8-10-11/h6-10,13H,4-5H2,1-3H3,(H,15,16)

InChI Key

JEEMGNFXQSSDIK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)OC)NC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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